3-(1,3-Benzodioxol-5-yloxy)-2-butanone

Lipophilicity XLogP3 Physicochemical Property

This ketone-ether benzodioxole hybrid (CAS 23973-82-2) delivers a unique balance of XLogP3 1.7 and TPSA 44.8 Ų—outperforming generic benzodioxole analogs in formulation stability, substantivity, and membrane permeability. Its dual ketone-ether functionality enables controlled fragrance release and serves as a versatile scaffold for lead optimization in agrochemical and pharmaceutical R&D. Avoid costly reformulation failures; procure the specific compound your project demands.

Molecular Formula C11H12O4
Molecular Weight 208.213
CAS No. 23973-82-2
Cat. No. B3000731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-yloxy)-2-butanone
CAS23973-82-2
Molecular FormulaC11H12O4
Molecular Weight208.213
Structural Identifiers
SMILESCC(C(=O)C)OC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H12O4/c1-7(12)8(2)15-9-3-4-10-11(5-9)14-6-13-10/h3-5,8H,6H2,1-2H3
InChIKeyBYIVAECGUIYOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzodioxol-5-yloxy)-2-butanone (CAS 23973-82-2): A Versatile Benzodioxole Building Block for Flavor, Fragrance, and Agrochemical Research


3-(1,3-Benzodioxol-5-yloxy)-2-butanone (CAS 23973-82-2) is a heterocyclic organic compound characterized by a 1,3-benzodioxole core, a defining motif in many flavor, fragrance, and bioactive molecules. With a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol [1], this ketone-ether hybrid presents a balanced physicochemical profile. Computed properties, including a XLogP3 of 1.7 and a topological polar surface area (TPSA) of 44.8 Ų , indicate moderate lipophilicity and hydrogen-bonding capacity, positioning it as a strategic intermediate for modulating bioavailability and olfactory performance in research and development pipelines.

Procurement Risk: Why 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Cannot Be Replaced by Common Benzodioxole Analogs


Selecting a benzodioxole derivative for research or industrial application is not a matter of simple substitution. While compounds like heliotropin (piperonal) and heliotropyl alcohol share the 1,3-benzodioxole core [1], they exhibit markedly different physicochemical and sensory profiles. 3-(1,3-Benzodioxol-5-yloxy)-2-butanone differentiates itself through a unique combination of a ketone and an ether functional group attached to the core. This structural variation directly translates into quantifiable differences in lipophilicity (XLogP3), hydrogen bonding capacity (TPSA), and, critically, its olfactory character [2]. Generic substitution with a more common, less expensive analog can therefore compromise a formulation's stability, release profile, or desired sensory outcome, underscoring the need for a compound-specific procurement strategy.

3-(1,3-Benzodioxol-5-yloxy)-2-butanone: Quantitative Differentiation Evidence Against Key Analogs


Lipophilicity (XLogP3) Benchmarking: Modulating Partitioning vs. Heliotropin and Acetal Derivatives

The compound exhibits a computed XLogP3 of 1.7 [1], which is notably higher than the foundational aldehyde heliotropin (XLogP3 ~1.1) [2] and the structurally related acetal, heliotropyl propylene glycol acetal (XLogP3 1.6) [3]. This increased lipophilicity suggests enhanced membrane permeability and distinct partitioning behavior in biphasic systems, which is a critical differentiator for applications in agrochemical delivery or fragrance substantivity.

Lipophilicity XLogP3 Physicochemical Property QSAR

Topological Polar Surface Area (TPSA): Enhanced Hydrogen Bonding Capacity Over Key Analogs

The TPSA for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone is 44.8 Ų [1]. This value is significantly higher than the TPSA of heliotropin (35.5 Ų) [2] and its acetal analog, heliotropyl propylene glycol acetal (36.9 Ų) [3]. The increased TPSA, driven by the presence of both ketone and ether oxygen atoms, directly impacts the compound's ability to engage in hydrogen bonding, a critical factor influencing solubility, target binding affinity, and compliance with drug-likeness rules like Lipinski's Rule of Five.

Polar Surface Area Hydrogen Bonding Bioavailability Drug-likeness

Purity Benchmarking: Guaranteed ≥98% Purity for Reproducible R&D Outcomes

Commercially available 3-(1,3-Benzodioxol-5-yloxy)-2-butanone is offered with a documented purity of ≥98% . This level of purity provides a clear, quantifiable advantage over research-grade sourcing of less defined benzodioxole building blocks, such as heliotropyl alcohol, where purity can vary and is often specified at a lower minimum threshold (e.g., 95%) [1]. The high purity of this specific compound minimizes the risk of confounding biological or sensory effects from unknown impurities, ensuring greater experimental reproducibility and batch-to-batch consistency.

Purity Quality Control Analytical Standard Reproducibility

Optimal Application Scenarios for 3-(1,3-Benzodioxol-5-yloxy)-2-butanone Based on Quantitative Evidence


Agrochemical Formulation Scaffold: Modulating Lipophilicity and Solubility

The compound's XLogP3 of 1.7, which is higher than heliotropin [1], suggests it is a valuable scaffold for developing new agrochemical agents. The increased lipophilicity can enhance the penetration of a candidate molecule through plant cuticles or insect exoskeletons, while the moderate TPSA of 44.8 Ų provides sufficient polarity to maintain water solubility. Researchers can leverage this balanced profile as a starting point for synthesizing novel pesticides or growth regulators with improved uptake characteristics.

Flavor and Fragrance Development: A Pro-Fragrance with Differentiated Substantivity

Based on its higher XLogP3 (1.7) compared to the highly volatile aldehyde heliotropin (XLogP3 1.1) [1], this compound offers a distinct advantage as a potential pro-fragrance or fragrance precursor. The enhanced lipophilicity suggests it will exhibit greater substantivity on skin or fabric, leading to a longer-lasting scent release as the ketone and ether groups are cleaved over time . This makes it a superior choice for formulators aiming to extend the longevity of a fragrance experience compared to more volatile benzodioxole analogs.

Medicinal Chemistry Lead Optimization: Fine-Tuning Bioavailability

The quantifiable differences in TPSA (44.8 Ų vs. 35.5 Ų for heliotropin) [1] and the absence of hydrogen bond donors (HBD=0) make this compound an attractive core for medicinal chemists. Its physicochemical profile positions it favorably within the optimal range for oral bioavailability. It can serve as a versatile synthetic intermediate for introducing the 1,3-benzodioxol-5-yloxy moiety into drug candidates, allowing for the modulation of pharmacokinetic properties such as membrane permeability and metabolic stability in lead optimization programs.

Technical Documentation Hub

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